molecular formula C15H16N4O B5686460 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone

3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone

Cat. No.: B5686460
M. Wt: 268.31 g/mol
InChI Key: HPXWBMAYHXJEHQ-UHFFFAOYSA-N
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Description

3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone is a heterocyclic compound that features both imidazole and quinazolinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4(3H)-quinazolinone with 3-(1H-imidazol-1-yl)propylamine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Purification of the final product is typically achieved through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinones.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of dihydroquinazolinones.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the quinazolinone moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(1H-imidazol-1-yl)propyl]-2-methylquinazoline
  • 3-[3-(1H-imidazol-1-yl)propyl]-4(3H)-quinazolinone
  • 2-methyl-4(3H)-quinazolinone

Uniqueness

3-[3-(1H-imidazol-1-yl)propyl]-2-methyl-4(3H)-quinazolinone is unique due to the presence of both imidazole and quinazolinone moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-(3-imidazol-1-ylpropyl)-2-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-12-17-14-6-3-2-5-13(14)15(20)19(12)9-4-8-18-10-7-16-11-18/h2-3,5-7,10-11H,4,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWBMAYHXJEHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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